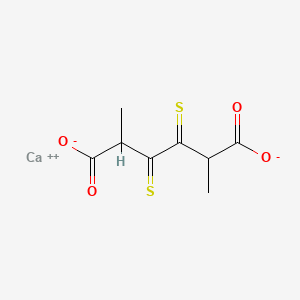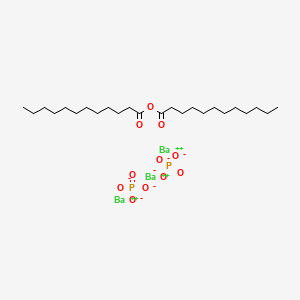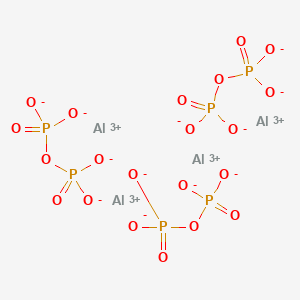
Calcium 2,5-dimethyl-3,4-dithioxoadipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 2,5-dimethyl-3,4-dithioxoadipate is a chemical compound with the molecular formula C8H8O4S2CaThis compound is characterized by the presence of calcium ions and a unique structure that includes sulfur atoms, making it an interesting subject for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2,5-dimethyl-3,4-dithioxoadipate typically involves the reaction of 2,5-dimethyl-3,4-dithioxoadipic acid with calcium hydroxide or calcium chloride. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired calcium salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
Calcium 2,5-dimethyl-3,4-dithioxoadipate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The carboxylate groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Aplicaciones Científicas De Investigación
Calcium 2,5-dimethyl-3,4-dithioxoadipate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of calcium 2,5-dimethyl-3,4-dithioxoadipate involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form bonds with various biological molecules, potentially altering their function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Calcium 2,5-dimethyl-3,4-bis(sulfanylidene)hexanedioate
- Hexanedioic acid, 2,5-dimethyl-3,4-dithioxo-, calcium salt (1:1)
Uniqueness
Calcium 2,5-dimethyl-3,4-dithioxoadipate is unique due to its specific structure, which includes both calcium ions and sulfur atoms. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
93776-78-4 |
|---|---|
Fórmula molecular |
C8H8CaO4S2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
calcium;2,5-dimethyl-3,4-bis(sulfanylidene)hexanedioate |
InChI |
InChI=1S/C8H10O4S2.Ca/c1-3(7(9)10)5(13)6(14)4(2)8(11)12;/h3-4H,1-2H3,(H,9,10)(H,11,12);/q;+2/p-2 |
Clave InChI |
ADRVTASORWAZLS-UHFFFAOYSA-L |
SMILES canónico |
CC(C(=S)C(=S)C(C)C(=O)[O-])C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
